molecular formula C8H9BrN2 B14036783 3'-Bromo-4',6'-dihydrospiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]

3'-Bromo-4',6'-dihydrospiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]

Cat. No.: B14036783
M. Wt: 213.07 g/mol
InChI Key: XRAPBAVMLPWALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Bromo-4’,6’-dihydrospiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a bromine atom at the 3’ position and a spiro linkage between a cyclopropane ring and a pyrrolo[1,2-b]pyrazole moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-4’,6’-dihydrospiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a brominated precursor with a cyclopropane derivative in the presence of a suitable catalyst can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-4’,6’-dihydrospiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and dienophiles for cycloaddition reactions. Typical reaction conditions involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while cycloaddition reactions can produce polycyclic compounds with enhanced biological activity .

Mechanism of Action

The mechanism of action of 3’-Bromo-4’,6’-dihydrospiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] involves its interaction with specific molecular targets. The bromine atom and spirocyclic structure allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Bromo-4’,6’-dihydrospiro[cyclopropane-1,5’-pyrrolo[1,2-b]pyrazole] is unique due to its combination of a spirocyclic structure and bromine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

3-bromospiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane]

InChI

InChI=1S/C8H9BrN2/c9-6-4-10-11-5-8(1-2-8)3-7(6)11/h4H,1-3,5H2

InChI Key

XRAPBAVMLPWALZ-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC3=C(C=NN3C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.